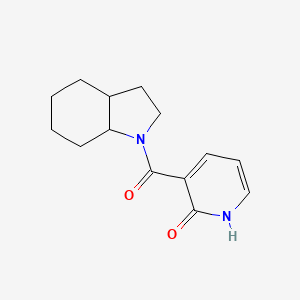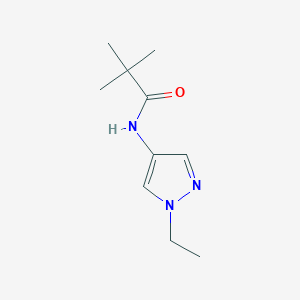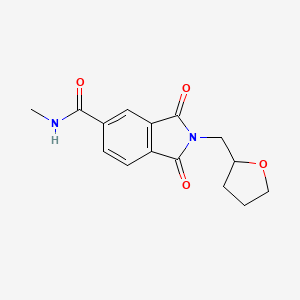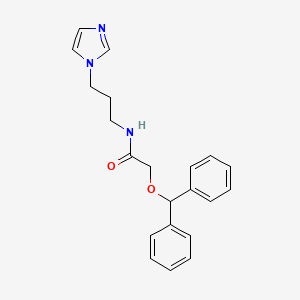![molecular formula C21H20N4OS B7545280 N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7545280.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide, also known as BAY 11-7082, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. BAY 11-7082 has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.
Mecanismo De Acción
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide 11-7082 exerts its biological effects by inhibiting the activity of NF-κB, a transcription factor that plays a key role in inflammation, cancer, and viral infections. NF-κB is activated by various stimuli, including pro-inflammatory cytokines, bacterial and viral infections, and oxidative stress. Once activated, NF-κB translocates to the nucleus and activates the transcription of genes involved in inflammation, cell survival, and proliferation.
This compound 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα in the cytoplasm, preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.
Biochemical and Physiological Effects
This compound 11-7082 has been shown to possess potent anti-inflammatory, anti-cancer, and anti-viral properties in various in vitro and in vivo models. In cancer research, this compound 11-7082 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cancer cell death. Inflammation is a key component of many diseases, including arthritis, asthma, and inflammatory bowel disease. This compound 11-7082 has been shown to possess potent anti-inflammatory properties by inhibiting the activity of NF-κB and other pro-inflammatory cytokines. This compound 11-7082 has also been shown to possess anti-viral properties by inhibiting the replication of several viruses, including HIV, hepatitis B and C, and influenza A virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide 11-7082 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. This compound 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, making it a promising candidate for drug development.
However, there are also several limitations associated with the use of this compound 11-7082 in lab experiments. This compound 11-7082 has been shown to possess cytotoxic effects at high concentrations, which may limit its use in certain cell-based assays. In addition, the mechanism of action of this compound 11-7082 is complex and involves the inhibition of multiple signaling pathways, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research and development of N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide 11-7082. One potential direction is the development of new anti-inflammatory drugs based on the structure of this compound 11-7082. Another potential direction is the development of new anti-cancer drugs that target NF-κB signaling, either alone or in combination with chemotherapy and radiation therapy. In addition, the anti-viral properties of this compound 11-7082 make it a promising candidate for the development of new anti-viral drugs. Further research is needed to fully understand the mechanism of action of this compound 11-7082 and its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide 11-7082 involves the reaction of 1-ethyl-3,5-dimethylpyrazole-4-carboxylic acid with 2-aminobenzothiazole in the presence of phosphorus oxychloride and triethylamine. The resulting intermediate is then reacted with N,N-diethylformamide to yield this compound 11-7082.
Aplicaciones Científicas De Investigación
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, this compound 11-7082 has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in cancer cell survival and proliferation. Inhibition of NF-κB by this compound 11-7082 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cancer cell death.
Inflammation is a key component of many diseases, including arthritis, asthma, and inflammatory bowel disease. This compound 11-7082 has been shown to possess potent anti-inflammatory properties by inhibiting the activity of NF-κB and other pro-inflammatory cytokines. This makes this compound 11-7082 a promising candidate for the development of new anti-inflammatory drugs.
This compound 11-7082 has also been shown to possess anti-viral properties by inhibiting the replication of several viruses, including HIV, hepatitis B and C, and influenza A virus. This makes this compound 11-7082 a potential candidate for the development of new anti-viral drugs.
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-4-25-14(3)19(13(2)24-25)20(26)22-16-9-7-8-15(12-16)21-23-17-10-5-6-11-18(17)27-21/h5-12H,4H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTFITORXRAIOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-[[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]sulfamoyl]piperidine-3-carboxylate](/img/structure/B7545216.png)

![N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B7545247.png)
![1-(4-imidazol-1-ylphenyl)-N-[[3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]methanamine](/img/structure/B7545250.png)


![N-[2-(2,6-difluoroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide](/img/structure/B7545283.png)
![Propyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate](/img/structure/B7545288.png)
![2-[[1-(2-Methoxy-5-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7545300.png)
![1-(4-fluorophenyl)-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7545304.png)
![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7545320.png)
